molecular formula C21H21N3O4 B2934417 4-methoxy-N-(2-methoxy-5-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004390-51-5

4-methoxy-N-(2-methoxy-5-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2934417
CAS No.: 1004390-51-5
M. Wt: 379.416
InChI Key: MVIHKGIIKFAPJL-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxy-5-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring a 1,6-dihydropyridazine-6-one core. Its structure includes:

  • 4-Methoxy group: Positioned on the pyridazine ring, influencing electron density and reactivity.
  • 1-(4-Methylphenyl) substituent: A para-methyl-substituted phenyl group at position 1, enhancing lipophilicity.
  • N-(2-Methoxy-5-Methylphenyl) carboxamide: A meta-methyl and ortho-methoxy-substituted aromatic amide at position 3, contributing to steric and electronic effects.

This compound’s crystallographic properties may be determined via SHELX programs, which are widely used for small-molecule refinement and structural analysis .

Properties

IUPAC Name

4-methoxy-N-(2-methoxy-5-methylphenyl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-5-8-15(9-6-13)24-19(25)12-18(28-4)20(23-24)21(26)22-16-11-14(2)7-10-17(16)27-3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHKGIIKFAPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-(2-methoxy-5-methylphenyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O4C_{21}H_{24}N_{4}O_{4}, and it features a pyridazine ring with methoxy and carboxamide functionalities that contribute to its diverse chemical properties. The presence of these functional groups enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially through mechanisms involving enzyme inhibition or receptor modulation.
  • Cytotoxicity : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating potential as an anti-cancer agent.

The compound's mechanism of action is believed to involve the following:

  • Enzyme Inhibition : It may inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation. For instance, compounds with similar structures have been shown to interact with acetylcholinesterase (AChE) and other metabolic enzymes, leading to altered cellular functions .
  • Receptor Modulation : The structural components allow for binding to various receptors, which can modulate signaling pathways involved in inflammation and cell growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the compound's efficacy. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityNotes
Methoxy groupsIncreased solubility and bioavailabilityEnhances interaction with polar environments
Carboxamide functionalityPotential for hydrogen bondingMay improve binding affinity to targets
Pyridazine ringFacilitates enzyme interactionKnown for diverse pharmacological effects

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The compound demonstrated selectivity towards certain cancer types, suggesting a targeted therapeutic application.
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against a panel of pathogens. The results indicated that it could inhibit bacterial growth effectively, potentially positioning it as a candidate for developing new antimicrobial therapies .
  • Neuroprotective Effects : Research has also explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The findings suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells .

Comparison with Similar Compounds

Methodological Considerations

  • Structural Determination : SHELX programs (e.g., SHELXL) enable precise refinement of crystallographic data for pyridazine derivatives, ensuring accurate bond length and angle measurements .
  • Lumping Strategies : While lumping simplifies modeling of similar compounds (e.g., reducing 13 reactions to 5 in ), it may overlook subtle differences in substituent effects .

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